methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a benzyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the benzyl group and the isoindoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: Its potential therapeutic properties make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and isoindoline-containing molecules. Examples might be:
Thiazole-4-carboxylates: These compounds share the thiazole ring and carboxylate group.
Benzyl-substituted thiazoles: These compounds have a benzyl group attached to the thiazole ring.
Isoindoline derivatives: These compounds contain the isoindoline moiety.
Uniqueness
What sets methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[3-(3-oxo-1H-isoindol-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H21N3O4S/c1-30-22(29)20-18(13-15-7-3-2-4-8-15)31-23(25-20)24-19(27)11-12-26-14-16-9-5-6-10-17(16)21(26)28/h2-10H,11-14H2,1H3,(H,24,25,27) |
InChI Key |
QDGQMIDHGVRRDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCN2CC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.